

# Cross-validation of BKM1644's mechanism of action

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An Essential Guide to the Mechanism of BKM120 (Buparlisib), a Pan-Class I PI3K Inhibitor

A Note on Nomenclature: The compound BKM120, also known as NVP-BKM120 or by its generic name Buparlisib, is a pan-Class I Phosphoinositide 3-Kinase (PI3K) inhibitor developed by Novartis.[1][2] It is important to distinguish this compound from **BKM1644**, an acyl-tyrosine bisphosphonate amide derivative that functions as a survivin inhibitor.[3][4] This guide will focus on the extensively studied PI3K inhibitor, BKM120 (Buparlisib).

This guide provides a detailed comparison of the mechanism of action of BKM120 (Buparlisib) with other representative PI3K pathway inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting the PI3K signaling cascade.

## **Mechanism of Action of BKM120 (Buparlisib)**

BKM120 is an orally bioavailable, potent, and reversible pan-class I PI3K inhibitor.[5] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the catalytic domain of all four class I PI3K isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\gamma$ , and p110 $\delta$ ).[1][2] This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).

The subsequent reduction in cellular PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. By inhibiting Akt phosphorylation and activation, BKM120 effectively suppresses the PI3K/Akt/mTOR signaling





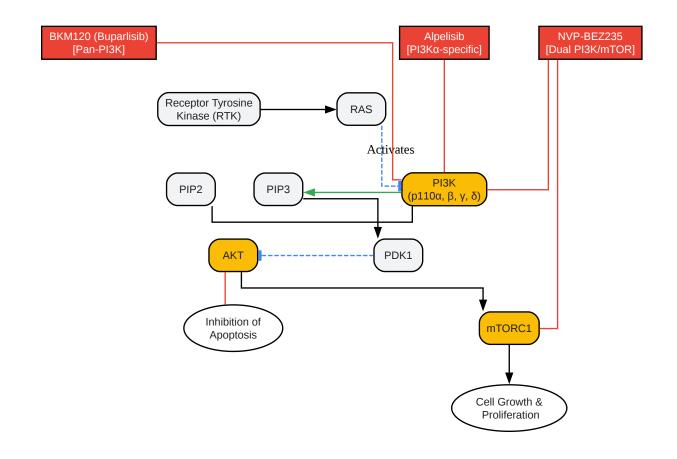


pathway, which is a critical regulator of numerous cellular processes.[1] The ultimate cellular consequences of this pathway inhibition include:

- Inhibition of Cell Proliferation and Growth: By downregulating signals that promote cell cycle progression.
- Induction of Apoptosis: By inhibiting survival signals that are dependent on Akt activity.[6]

At high concentrations (typically above 1  $\mu$ M), BKM120 has been shown to exert off-target effects that are independent of PI3K inhibition. The most significant of these is the inhibition of microtubule dynamics through direct binding to tubulin, which can lead to a G2/M phase cell cycle arrest and mitotic catastrophe.[7]





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Caption: Simplified PI3K/Akt/mTOR signaling pathway showing points of inhibition.

# **Comparison with Alternative PI3K Pathway Inhibitors**

The efficacy and toxicity profile of a PI3K inhibitor is largely determined by its selectivity across the different Class I isoforms and its activity against related kinases like mTOR. BKM120 is



compared here with a pan-PI3K inhibitor (Pictilisib), an isoform-specific inhibitor (Alpelisib), and a dual PI3K/mTOR inhibitor (NVP-BEZ235).

- Pictilisib (GDC-0941): A potent pan-class I PI3K inhibitor with strong activity against p110α and p110δ isoforms.[8][9] Similar to BKM120, it is an ATP-competitive inhibitor that broadly suppresses the PI3K pathway.[10]
- Alpelisib (BYL719): An isoform-specific inhibitor that is highly selective for the p110α isoform of PI3K.[11] Its mechanism is particularly relevant in tumors with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[12][13] This selectivity aims to reduce toxicities associated with the inhibition of other isoforms.[14]
- Copanlisib (BAY 80-6946): An intravenous pan-class I PI3K inhibitor with predominant activity against the p110α and p110δ isoforms.[15][16] Its mechanism involves the induction of apoptosis and inhibition of proliferation in malignant B-cells.[6]
- NVP-BEZ235 (Dactolisib): A dual PI3K/mTOR inhibitor that binds to the ATP-binding site of both PI3K and the mTOR kinase (mTORC1 and mTORC2).[17][18] This dual mechanism provides a more comprehensive blockade of the pathway, potentially overcoming feedback activation loops.[19]

## **Data Presentation: Comparative Inhibitory Potency**

The following table summarizes the half-maximal inhibitory concentrations (IC50) of BKM120 and its alternatives against the four Class I PI3K isoforms. Lower values indicate higher potency.



Compoun d	Туре	p110α (nM)	p110β (nM)	p110δ (nM)	p110y (nM)	mTOR (nM)
BKM120 (Buparlisib)	Pan-PI3K	52[3][6]	166[3][6]	116[3][6]	262[3][6]	4600[3]
Pictilisib (GDC- 0941)	Pan-PI3K	3[8][9]	33[8][9]	3[8][9]	75[8]	580[10]
Copanlisib	Pan-PI3K	0.5[15][16]	3.7[15][16]	0.7[15][16]	6.4[15][16]	45[4]
Alpelisib	PI3Kα- selective	~5[14]	~1200[14]	~290[14]	~250[14]	>10000
NVP- BEZ235	Dual PI3K/mTO R	4	75	7	5	21[17]

Values are compiled from multiple sources and may vary based on specific assay conditions.[3] [4][6][8][9][14][15][16][17]

## **Experimental Protocols**

Here we provide methodologies for key experiments used to characterize the mechanism of action of PI3K inhibitors.

## **PI3K Enzyme Activity Assay (HTRF)**

This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of a PI3K isoform and its inhibition.[20]

#### Materials:

- Recombinant PI3K enzyme (e.g., p110α/p85α)
- Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
- Lipid Substrate: PIP2



- ATP solution
- Test Inhibitor (e.g., BKM120)
- Stop Solution
- Detection Mix: Europium-labeled anti-GST antibody, GST-tagged PIP3-binding domain (e.g., GRP1-PH), Streptavidin-Allophycocyanin (SA-APC), and a biotinylated-PIP3 tracer.
- 384-well low-volume assay plates

#### Procedure:

- Prepare a working solution of the PI3K enzyme and lipid substrate in Reaction Buffer.
- Add 0.5  $\mu$ L of the test inhibitor (dissolved in DMSO) to the assay wells. For controls, add 0.5  $\mu$ L of DMSO.
- To initiate the reaction, add 15 μL of the PI3K enzyme/lipid solution to the wells. For "minus enzyme" controls, add buffer with lipid only.
- Add 5 μL of ATP working solution to all wells to start the kinase reaction.
- Incubate the plate for 30-60 minutes at room temperature.
- Terminate the reaction by adding 5 μL of Stop Solution.
- Add 5 μL of the Detection Mix to all wells.
- Incubate the plate for 2 hours at room temperature, protected from light, to allow the detection complex to equilibrate.
- Read the plate on a TR-FRET compatible microplate reader (ex: 320 nm, em: 620 nm for Europium and 665 nm for APC).
- Calculate the HTRF ratio (665nm/620nm) and determine percent inhibition relative to DMSO controls. IC50 values are calculated using a four-parameter logistic curve fit.



### Western Blot for Phospho-Akt (Ser473)

This protocol details the detection of phosphorylated Akt, a key downstream marker of PI3K activity, in inhibitor-treated cells.[21][22]

#### Materials:

- Cancer cell line of interest (e.g., MCF-7, U87MG)
- · Cell culture reagents
- Test Inhibitor (e.g., BKM120)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels, running buffer, and transfer system
- PVDF or nitrocellulose membranes
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
- Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, and a loading control (e.g., anti-GAPDH)
- Secondary Antibody: HRP-conjugated anti-rabbit IgG
- Enhanced Chemiluminescence (ECL) substrate and imaging system

#### Procedure:

 Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the inhibitor for the desired time (e.g., 2 hours).



- Cell Lysis: Place plates on ice, aspirate media, and wash cells with ice-cold PBS. Add 100 μL
  of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a
  microcentrifuge tube.
- Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load 20-30 μg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane in 5% BSA/TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
  - Wash the membrane 3 times for 5 minutes each with TBST.
  - Incubate with HRP-conjugated secondary antibody (diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.
  - Wash the membrane 3 times for 10 minutes each with TBST.
- Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imager. Analyze band intensity using densitometry software, normalizing the p-Akt signal to total Akt or the loading control.





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Caption: Experimental workflow for Western Blot analysis of p-Akt inhibition.

## **Cell Viability Assay (CellTiter-Glo®)**

This protocol outlines a luminescent assay to measure cell viability by quantifying ATP, an indicator of metabolically active cells.[23][24][25][26]

#### Materials:

- Opaque-walled 96-well or 384-well plates
- Cancer cell line of interest
- Cell culture medium
- Test Inhibitor (e.g., BKM120)
- CellTiter-Glo® Reagent

#### Procedure:

- Cell Seeding: Seed cells in an opaque-walled multiwell plate at a desired density (e.g., 5,000 cells/well in 100 μL for a 96-well plate).
- Cell Treatment: After allowing cells to attach overnight, add serial dilutions of the test inhibitor. Include wells with vehicle (DMSO) as a negative control and wells with no cells for background measurement.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
- Assay:
  - Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.



- $\circ$  Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100  $\mu$ L for a 96-well plate).
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Record the luminescence using a plate-reading luminometer.
- Data Analysis: Subtract the average background luminescence from all readings. Calculate cell viability as a percentage of the vehicle control. Determine GI50 (concentration for 50% growth inhibition) values using a non-linear regression curve fit.

## **In Vitro Tubulin Polymerization Assay**

This protocol describes a fluorescence-based assay to measure the effect of a compound on the assembly of purified tubulin into microtubules, relevant for assessing the off-target activity of BKM120.[1][11][12][13]

#### Materials:

- Purified tubulin (>99%)
- General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
- GTP solution (100 mM stock)
- Glycerol
- Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)
- Test Inhibitor (e.g., BKM120), positive control (e.g., Nocodazole), and vehicle (DMSO)
- Black, 96-well microplate
- Fluorescence plate reader with temperature control

#### Procedure:



- Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a
  final concentration of 2-3 mg/mL. Prepare a tubulin reaction mix containing the tubulin, 1 mM
  GTP, 15% glycerol, and the fluorescent reporter. Keep on ice.
- Assay Setup: Pre-warm the fluorescence plate reader and the 96-well plate to 37°C.
- Add the test inhibitor at desired concentrations to the appropriate wells. Include positive and vehicle controls.
- Initiate Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.
- Measurement: Immediately place the plate in the reader and begin monitoring the increase in fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes at 37°C.
- Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear portion of the curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

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